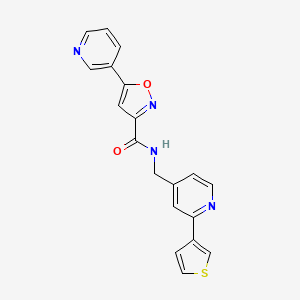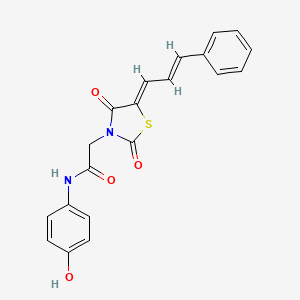
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazolone derivatives and has been shown to exhibit promising biological activity against various diseases.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Scientific Research
Triazole derivatives, including structures similar to the specified compound, have been extensively studied for their diverse biological activities. This section summarizes the applications of triazole derivatives in scientific research, focusing on their therapeutic potential and roles in various biological activities.
Therapeutic Applications and Biological Activities Triazole derivatives, due to their structural diversity and potential for chemical modifications, have been explored for various therapeutic applications. These compounds exhibit a wide range of biological activities, including antimicrobial, antitumoral, and antiviral properties. The versatility of triazole chemistry allows for the development of novel drugs targeting a variety of diseases.
Antimicrobial and Antifungal Properties : Triazoles are well-known for their antimicrobial activities. They inhibit the growth of various bacteria and fungi, making them potent candidates for treating infectious diseases. For instance, triazole derivatives have been studied for their anti-inflammatory, antiplatelet, antimicrobial, and antimycobacterial properties. Such compounds are considered for treatments against neglected diseases and for combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Anticancer Activities : The exploration of triazole derivatives in cancer research has shown promising results. These compounds can interfere with the proliferation and survival of cancer cells, indicating their potential as anticancer agents. Their mechanisms of action often involve the modulation of various cellular pathways critical for cancer cell growth and metastasis. Research on triazine scaffolds, closely related to triazoles, has revealed their significance in medicinal chemistry, showing potent pharmacological activities against cancer (Verma et al., 2019).
Applications in Material Science : Beyond their biological applications, triazole derivatives also find use in material science, particularly in the development of organic light-emitting diodes (OLEDs). Their ability to emit light across the visible spectrum makes them valuable for creating efficient, durable, and tunable light sources for display and lighting technologies (Chi & Chou, 2010).
Eigenschaften
IUPAC Name |
5-cyclopropyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-5-13(11-15)12-24-18(26)25(16-7-2-1-3-8-16)17(23-24)14-9-10-14/h1-8,11,14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMDWHQMUCNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)


![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)
![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2423684.png)